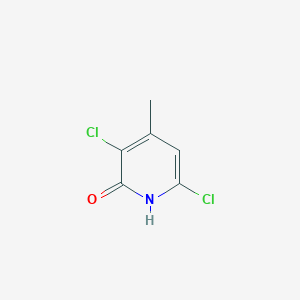

3,6-Dichloro-4-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

3,6-dichloro-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(10)5(3)8/h2H,1H3,(H,9,10) |

InChI Key |

YOGSWJGTWPHORM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)Cl)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3,6 Dichloro 4 Methylpyridin 2 1h One

Reactivity Profile of the Pyridin-2(1H)-one Ring System

The reactivity of 3,6-Dichloro-4-methylpyridin-2(1H)-one is fundamentally governed by the pyridin-2(1H)-one core. This heterocyclic system possesses a unique electronic structure that allows for a diverse range of chemical transformations.

The pyridin-2(1H)-one ring system exists in a tautomeric equilibrium between the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). For the title compound, this equilibrium is between this compound and its aromatic tautomer, 3,6-dichloro-4-methylpyridin-2-ol.

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. In general, the pyridin-2(1H)-one form is predominant in most solvents. researchgate.net Quantum chemical calculations have shown that while N-attack (reaction of the pyridone tautomer) is often thermodynamically favored, O-attack (reaction of the hydroxy-pyridine tautomer) can be intrinsically favored kinetically. acs.org

This tautomerism is critical as it dictates the molecule's reactivity with various reagents. For instance, reactions with electrophiles can occur at either the nitrogen or the oxygen atom, leading to different product isomers (N-substituted vs. O-substituted pyridones). The ambident nucleophilic character of the pyridone anion, formed upon deprotonation, means it can react at either the nitrogen or the oxygen, with the regioselectivity often being controlled by the hardness or softness of the electrophile and the reaction conditions. acs.org

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| This compound (Lactam) |  | Amide functionality, non-aromatic pyridone ring, typically the more stable form. |

| 3,6-Dichloro-4-methylpyridin-2-ol (Lactim) |  | Hydroxyl group, fully aromatic pyridine (B92270) ring, can be favored in the gas phase or nonpolar solvents. |

This table illustrates the two primary tautomeric forms. The equilibrium between them is a crucial factor in the compound's reaction pathways.

The pyridinone core of this compound exhibits both nucleophilic and electrophilic properties. The pyridine ring itself is generally considered electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq Any electrophilic attack is most likely to occur at the C3 or C5 positions, which are the most electron-rich carbons in the pyridine ring. wikipedia.org

However, the presence of the carbonyl group and the two chlorine atoms further withdraws electron density, making the ring highly susceptible to nucleophilic attack. The carbons bearing the chlorine atoms (C3 and C6) are electrophilic sites, primed for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq

Conversely, the pyridone system can also act as a nucleophile. The nitrogen atom possesses a lone pair of electrons, making it a site for alkylation or acylation. wikipedia.org Furthermore, deprotonation of the N-H bond creates a pyridone anion, which is a potent nucleophile that can react with a variety of electrophiles. acs.org

Stereoelectronic Effects of Halogen Substituents on Reactivity

The two chlorine atoms at the C3 and C6 positions exert a profound influence on the reactivity of the molecule through a combination of inductive and resonance effects.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for this compound. The process requires an aromatic ring activated by electron-withdrawing groups and a good leaving group, conditions which are met by this compound. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is key to the reaction's feasibility.

In dichlorinated pyridines, the position of nucleophilic attack is directed by the combined electronic effects of the ring nitrogen and the substituents. Generally, positions 2 and 4 of the pyridine ring are more susceptible to nucleophilic attack than position 3. wikipedia.orguoanbar.edu.iq In the case of the title compound, the chlorine atoms are at positions 3 and 6. The C6 position is electronically analogous to the C2 and C4 positions in pyridine (ortho/para to the ring nitrogen's influence), making it a prime target for nucleophilic attack. The C3 position is less activated. Therefore, nucleophilic substitution is expected to occur preferentially at the C6 position over the C3 position.

Table 2: Regioselectivity in SNAr Reactions

| Position of Attack | Activating Factors | Expected Reactivity |

| C6-Cl | Activated by ring nitrogen (para-like effect); Electron-withdrawing carbonyl group. | High (Preferred site) |

| C3-Cl | Less activated by ring nitrogen (meta-like effect). | Low (Less favored site) |

This table summarizes the expected regioselectivity for SNAr reactions based on the electronic properties of the substituted pyridinone ring.

Halogen atoms like chlorine influence the electronic structure of the pyridine ring in two opposing ways: they are strongly electron-withdrawing through the sigma framework (inductive effect, -I) and weakly electron-donating through the pi system (resonance effect, +R). rsc.org In the case of chlorine, the inductive effect overwhelmingly dominates, leading to a significant decrease in the electron density of the aromatic ring.

This electron withdrawal has several consequences:

Decreased Basicity: The electron-withdrawing effect of the chlorines, in addition to the carbonyl group, reduces the basicity of the ring nitrogen atom compared to unsubstituted pyridine.

Enhanced Electrophilicity: The carbons attached to the chlorine atoms become more electrophilic and thus more susceptible to nucleophilic attack. uoanbar.edu.iq

Reactivity and Chemical Transformations of the Methyl Group

The methyl group at the C4 position is not merely a passive substituent. Its reactivity is influenced by the electronic nature of the dichloropyridinone ring. While the ring itself is electron-deficient, the methyl group can participate in several types of chemical reactions.

One notable reaction is side-chain halogenation. Under radical conditions, for instance using N-chlorosuccinimide (NCS) with a radical initiator, the methyl group can be chlorinated. In some cases, chlorination of methylpyridines can occur preferentially at the methyl group over the ring. youtube.com

The acidity of the methyl protons can also be enhanced by the electron-withdrawing nature of the ring, although this effect is less pronounced than for methyl groups at the C2 or C6 positions. If deprotonated with a strong base, the resulting carbanion could potentially react with various electrophiles, such as aldehydes, in condensation reactions. However, given the presence of the acidic N-H proton, selective deprotonation of the methyl group would require specific reagents and conditions.

Investigations into this compound Remain Limited

Despite extensive searches of scientific literature and chemical databases, detailed research concerning the specific reactivity, novel reaction pathways, and catalytic applications of the chemical compound this compound is not publicly available.

Initial investigations and database inquiries frequently retrieve information for a structurally different, though similarly named, compound: 3,6-dichloro-4-methylpyridazine. This indicates that while the pyridazine (B1198779) isomer is a known and characterized substance, the pyridinone counterpart has not been the subject of significant published research.

The pyridin-2(1H)-one scaffold is a common motif in medicinal chemistry and materials science, and various synthetic and functionalization strategies have been reported for other substituted pyridinones. These methods often involve reactions such as N-arylation, N-alkylation, and various annulation strategies to build more complex heterocyclic systems. For instance, copper-catalyzed N-arylation and gold-catalyzed cycloisomerization are established methods for the functionalization of the pyridinone core. organic-chemistry.org

Furthermore, research into the functionalization of other dichlorinated heteroaromatic systems, such as 2,4-dichloropyrimidines and 3,5-dichloro-4-aminopyridine, highlights the utility of these scaffolds in the synthesis of biologically active molecules. nih.govnih.gov These studies often employ techniques like metalation and nucleophilic aromatic substitution to introduce a variety of functional groups. nih.govnih.gov

However, the absence of specific studies on this compound means that a detailed discussion of its specific reaction mechanisms, the exploration of novel synthetic routes involving this particular compound, or its potential applications in catalysis cannot be provided at this time. The scientific community has yet to publish in-depth research that would allow for a comprehensive review as requested.

In-depth Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the publicly available experimental data for the chemical compound this compound. Despite its potential relevance in synthetic chemistry and related fields, detailed spectroscopic and structural elucidation, as specified in the requested article outline, is not documented in accessible literature.

Extensive searches for empirical data pertaining to advanced analytical techniques for this compound have failed to yield specific results. This includes a lack of published data for the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR spectra, chemical shifts, or coupling constants are available. Furthermore, data from two-dimensional NMR experiments such as COSY, HSQC, and HMBC, which are crucial for confirming molecular connectivity, have not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation pathway analysis and exact mass measurements for this molecule are absent from the literature.

Infrared (IR) Spectroscopy: While general characteristic functional group frequencies for pyridinones are known, specific IR spectra and vibrational band assignments for this compound are not available.

X-ray Crystallography: There are no published reports on the single-crystal X-ray diffraction of this compound, meaning its precise solid-state molecular and supramolecular structure has not been determined.

Complementary Spectroscopic Methods: Information regarding the electronic and vibrational properties from other spectroscopic techniques is also not documented.

While information exists for structurally related compounds, such as various substituted pyridines and pyridazinones, this data cannot be accurately extrapolated to provide a detailed and scientifically rigorous analysis of this compound. The unique substitution pattern of this specific molecule would lead to distinct spectroscopic characteristics that can only be determined through direct experimental measurement.

Consequently, due to the absence of the necessary primary research findings and detailed analytical data, it is not possible to construct the requested scientific article with the required level of accuracy, detail, and adherence to the provided outline. The creation of such an article would necessitate speculation and invention of data, which would compromise scientific integrity. Further experimental investigation and publication of the findings are required for a comprehensive understanding of the spectroscopic and structural properties of this compound.

Advanced Spectroscopic and Structural Elucidation of 3,6 Dichloro 4 Methylpyridin 2 1h One

Complementary Spectroscopic Methods for Electronic and Vibrational Properties

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV/Vis) absorption spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound such as 3,6-Dichloro-4-methylpyridin-2(1H)-one, the pyridin-2(1H)-one ring system, with its conjugated double bonds and heteroatoms (nitrogen and oxygen), constitutes the primary chromophore. This conjugated system is expected to give rise to absorption bands in the UV region, typically resulting from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The presence of chlorine and methyl substituents on the ring would further influence the precise energy of these transitions and, therefore, the position (λmax) and intensity (molar absorptivity, ε) of the absorption maxima.

However, without experimental data, a precise absorption spectrum cannot be detailed. A thorough search of scientific literature did not yield specific UV/Vis absorption data for this compound. Therefore, a data table of its spectral characteristics cannot be provided.

Table 1: Hypothetical UV/Vis Absorption Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Resonance Raman and Photoluminescence Spectroscopic Studies

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed structural information about a specific chromophore within a molecule. The technique involves exciting the molecule with a laser wavelength that coincides with one of its electronic absorption bands. This "resonance" condition leads to a dramatic enhancement (by a factor of 10³ to 10⁵) of the Raman scattering intensity for vibrational modes that are coupled to the electronic transition.

For this compound, RR spectroscopy could be used to selectively probe the vibrational modes of the pyridinone ring system. By tuning the excitation laser to match the wavelengths of the π → π* or n → π* transitions observed in the UV/Vis spectrum, one could obtain an enhanced Raman spectrum showing the stretching and bending vibrations of the C=C, C=O, and C-N bonds within the conjugated ring. This information would be invaluable for confirming assignments of vibrational modes and understanding how the electronic structure of the chromophore changes upon excitation.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy encompasses two main processes: fluorescence and phosphorescence. Both involve the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. Fluorescence is the rapid emission of light as the molecule returns from a singlet excited state to the ground state, while phosphorescence is a much slower emission from a triplet excited state.

The photoluminescence properties of this compound would depend on the efficiency with which the excited state, formed after UV light absorption, can relax by emitting photons rather than through non-radiative pathways (like heat dissipation or intersystem crossing). The presence of heavy atoms like chlorine can sometimes promote intersystem crossing to the triplet state, potentially leading to phosphorescence. A PL spectrum would provide information on the emission wavelength, quantum yield, and lifetime of the excited state, offering insights into the molecule's electronic structure and de-excitation pathways.

Despite the potential of these techniques, a search of the available scientific literature did not uncover any specific resonance Raman or photoluminescence studies conducted on this compound. As a result, no experimental data can be presented.

Table 2: Hypothetical Resonance Raman and Photoluminescence Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Technique | Excitation Wavelength (nm) | Observed Peaks / Emission Maxima (nm) | Remarks |

| Resonance Raman | Data Not Available | Data Not Available | Data Not Available |

| Photoluminescence | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry of 3,6 Dichloro 4 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. For a molecule like 3,6-Dichloro-4-methylpyridin-2(1H)-one, DFT calculations can predict a wide array of properties, from its three-dimensional geometry to its electronic and spectroscopic characteristics.

Geometry Optimization and Conformational Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the pyridinone ring can exist in two tautomeric forms: the -one form (as named) and the hydroxypyridine form. DFT calculations would predict the relative energies of these tautomers, with studies on similar 2-pyridone systems generally showing the -one form to be more stable.

The presence of the methyl group and two chlorine atoms on the pyridine (B92270) ring introduces a specific steric and electronic environment. Geometry optimization, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C2-N1 Bond Length | ~1.38 Å |

| C6-N1 Bond Length | ~1.36 Å |

| C2=O Bond Length | ~1.24 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C6-Cl Bond Length | ~1.73 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| C3-C4-C5 Angle | ~119° |

| Cl-C3-C4 Angle | ~121° |

Note: These values are estimations based on typical DFT calculations for similar substituted pyridinones and are not from a direct computational study of the title compound.

Conformational analysis would primarily focus on the orientation of the methyl group's hydrogen atoms. However, due to the relatively low barrier to rotation around the C-C single bond, this is not expected to lead to distinct, stable conformers at room temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyridinone ring, with significant contributions from the nitrogen and oxygen atoms, as well as the pi-system of the ring. The electron-withdrawing nature of the chlorine atoms would lower the energy of the HOMO compared to unsubstituted 2-pyridone. The LUMO is anticipated to be a π* orbital distributed over the pyridinone ring, with the chlorine atoms also contributing to its character and lowering its energy.

A smaller HOMO-LUMO gap suggests higher reactivity. The presence of two chlorine atoms is expected to decrease the energy gap, potentially making the molecule more susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These are estimated energy ranges based on DFT calculations of analogous chlorinated pyridine compounds. Actual values would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and the electron-donating nature of the methyl group. The proton on the nitrogen would exhibit a characteristic downfield shift.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretch, N-H stretch, C-Cl stretches, and various ring vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C-H Stretch (methyl) | ~2900-3000 |

| C=O Stretch | ~1650-1680 |

| C=C/C=N Ring Stretches | ~1550-1620 |

| C-Cl Stretches | ~600-800 |

Note: These are typical ranges for the specified functional groups and would be refined by specific DFT calculations.

Molecular Modeling and Simulation Studies of Pyridinone Interactions

Beyond the properties of a single molecule, molecular modeling and simulations can be employed to study how this compound interacts with other molecules, such as solvents or biological macromolecules.

Molecular dynamics (MD) simulations, using force fields parameterized from quantum mechanical data, could reveal the behavior of this pyridinone derivative in different environments. For instance, in a polar solvent like water, simulations would show the formation of hydrogen bonds between the solvent and the N-H and C=O groups of the pyridinone. These interactions are crucial for understanding its solubility and reactivity in solution.

In the context of medicinal chemistry, if this compound were to be investigated as a potential drug candidate, molecular docking studies could be performed. These simulations would predict the binding orientation and affinity of the molecule within the active site of a target protein. The chlorine atoms and the methyl group would play significant roles in defining the steric and electronic complementarity with the binding pocket.

Advanced Computational Methodologies for Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations.

For example, the synthesis of this compound likely involves chlorination and methylation of a pyridinone precursor. DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies for different proposed mechanisms. This can help in understanding the regioselectivity of the substitution reactions and optimizing reaction conditions.

Furthermore, the reactivity of this compound in various reactions, such as nucleophilic substitution at the chlorine-bearing carbons, can be explored. Computational methods can determine whether the reaction proceeds via an SNAr mechanism or other pathways, and how the substituents influence the reaction rate and outcome.

Applications of 3,6 Dichloro 4 Methylpyridin 2 1h One As a Synthetic Building Block

Utilization as a Key Intermediate in Complex Organic Synthesis

The strategic placement of two chlorine atoms on the pyridinone ring at positions 3 and 6 makes 3,6-Dichloro-4-methylpyridin-2(1H)-one a valuable precursor in multi-step synthetic sequences. These chloro groups can be selectively substituted or engaged in cross-coupling reactions, providing a platform for the introduction of various functional groups and the extension of the carbon skeleton.

The reactivity of the chlorine atoms is differentiated. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position. This differential reactivity allows for sequential functionalization, a key strategy in the efficient construction of complex target molecules. For instance, a nucleophile can be introduced at the 6-position, followed by a different transformation at the 3-position, such as a palladium-catalyzed cross-coupling reaction.

Role in the Construction of Diverse Heterocyclic Systems

The inherent structure of this compound makes it an ideal starting material for the synthesis of a variety of other heterocyclic systems. The pyridinone core can be modified, or the chloro substituents can be used as handles to build fused ring systems.

One common transformation involves the reaction of the pyridinone with amines or other binucleophiles. For example, reaction with a primary amine can lead to the substitution of the 6-chloro group, resulting in a 6-amino-3-chloro-4-methylpyridin-2(1H)-one derivative. These derivatives can then undergo further reactions, such as intramolecular cyclization, to form fused bicyclic or tricyclic heterocyclic scaffolds. The nature of the nucleophile and the reaction conditions can be tuned to control the final heterocyclic structure.

Development of New Synthetic Methodologies Featuring Pyridin-2(1H)-one Derivatives

The reactivity of this compound has been exploited in the development of novel synthetic methodologies. The presence of two distinct chlorine atoms allows for its use as a model substrate in the optimization of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Research in this area focuses on achieving high selectivity in the substitution of one chlorine atom over the other. This is often accomplished through the careful choice of catalyst, ligands, and reaction conditions. For example, specific palladium catalysts with bulky phosphine (B1218219) ligands have been shown to favor coupling at the more reactive 6-position, leaving the 3-position available for subsequent transformations. The development of these selective methodologies expands the synthetic chemist's toolbox for the construction of highly substituted pyridinone-containing molecules.

Contributions to the Synthesis of Compounds Relevant to Agrochemistry and Materials Science

The most significant application of this compound to date has been in the field of agrochemistry. It serves as a key intermediate in the synthesis of several pyridine-based herbicides. The structural features of the pyridinone core are crucial for the biological activity of these herbicides, which often target specific enzymes in weeds.

In agrochemical synthesis, the chloro substituents are typically displaced by various nucleophiles to generate a library of compounds that can be screened for herbicidal activity. The methyl group at the 4-position also plays a role in modulating the efficacy and selectivity of the final product.

While its application in materials science is less documented, the highly functionalized nature of this compound suggests potential for its use in the synthesis of novel materials. The pyridinone core can be incorporated into polymers to create materials with specific thermal or photophysical properties. Furthermore, the chloro groups can serve as attachment points for the development of functional dyes or ligands for metal complexes. Further research is needed to fully explore the potential of this versatile building block in the realm of materials science.

Future Research Directions and Unexplored Avenues for 3,6 Dichloro 4 Methylpyridin 2 1h One Research

Development of Sustainable and Green Synthetic Routes

Traditional syntheses of chlorinated pyridines and pyridinones often rely on harsh reagents like phosphorus oxychloride (POCl₃) and high temperatures, which pose environmental and safety concerns. google.comgoogle.com A primary future objective is the development of greener, more sustainable synthetic methods for 3,6-Dichloro-4-methylpyridin-2(1H)-one. Research in this area could focus on several promising strategies that align with the principles of green chemistry, such as minimizing waste, using less hazardous chemicals, and reducing energy consumption. researchgate.netacs.org

Key research approaches could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and enhance product purity for various pyridine (B92270) derivatives. acs.org Applying MAOS could significantly reduce the energy input and reaction times compared to conventional heating methods.

Ultrasonication: The use of ultrasound in chemical synthesis can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. researchgate.net This method offers an energy-efficient alternative for constructing heterocyclic cores. researchgate.net

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace highly toxic and corrosive reagents like POCl₃ is crucial. The use of reagents like triphosgene, which can be handled more safely, has been demonstrated for related heterocyclic systems and could be adapted. google.com

Catalytic Routes: Developing novel catalytic systems, potentially using earth-abundant metals, for the direct and selective chlorination of a pyridinone precursor would represent a significant step forward in sustainable synthesis.

Comparison of Synthetic Methodologies

| Methodology | Traditional Approach (e.g., POCl₃) | Proposed Green Alternative | Potential Advantages of Green Route |

|---|---|---|---|

| Reagents | Harsh, toxic (e.g., phosphorus oxychloride) | Milder agents, catalysis, solvent-free conditions | Reduced toxicity, improved safety, less waste |

| Energy | High temperatures, long reaction times | Microwave, ultrasound irradiation | Lower energy consumption, faster reactions researchgate.netacs.org |

| Byproducts | Significant acidic and hazardous waste | Fewer byproducts, recyclable catalysts | Improved atom economy, reduced environmental impact |

Investigation of Unconventional Reactivity and Cascade Reactions

The electron-deficient nature of the dichlorinated pyridine ring, combined with the nucleophilic character of the pyridinone tautomer, suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to uncover and harness this potential through the study of unconventional and cascade reactions. A cascade reaction, where a single event triggers a series of subsequent intramolecular transformations, offers an elegant and efficient way to build molecular complexity from a simple starting material. nih.gov

Potential areas for exploration include:

Tandem Reactions: Designing one-pot procedures where the chlorine atoms are sequentially substituted in a controlled manner with different nucleophiles. For instance, a tandem hydroxylation and arylation reaction, which has been demonstrated for 2-fluoropyridines, could be explored. rsc.org

Enzyme-Mediated Cascades: Utilizing enzymes, such as chloroperoxidases, could initiate electrophilic cascades, leading to novel polycyclic structures. nih.gov This biomimetic approach offers high selectivity under mild conditions.

Cyclization Reactions: The compound could serve as a precursor for generating fused heterocyclic systems. For example, reductive amination followed by spontaneous cyclization has been used to create complex scaffolds like tetrahydropyrazolopyridinones from related precursors. acs.org

Vilsmeier-Haack Type Reactions: This reaction has been used to create highly functionalized pyridin-2(1H)-ones and could be investigated to introduce formyl or other groups onto the ring, further expanding its synthetic utility. iipseries.org

Advanced Spectroscopic Characterization under Extreme Conditions

While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, mdpi.com investigating this compound under non-standard or extreme conditions (e.g., high pressure, cryogenic temperatures, intense radiation) can provide deeper insights into its fundamental properties. Pyridin-2(1H)-one exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), and the position of this equilibrium is sensitive to the environment. iipseries.orgwikipedia.org

Future research could employ:

Matrix Isolation Spectroscopy: By trapping the molecule in an inert gas matrix (like neon or argon) at very low temperatures, reactive intermediates or less stable tautomers can be stabilized and characterized using IR or UV-Vis spectroscopy. rsc.org This could allow for the definitive characterization of the 2-hydroxypyridine tautomer of the title compound.

High-Pressure Spectroscopy: Studying the vibrational (Raman, IR) and electronic spectra as a function of pressure can reveal information about intermolecular interactions, phase transitions, and changes in crystal packing.

Time-Resolved Spectroscopy: Using pump-probe laser techniques would allow for the study of the molecule's behavior in its excited states, providing data on photophysical processes, reaction dynamics, and the potential for photoisomerization. rsc.org

Computational Chemistry: High-level ab initio calculations can complement experimental data, helping to assign spectroscopic features and predict the properties of transient or unstable species. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large numbers of compounds (libraries). Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry for this purpose, including enhanced safety, reproducibility, and scalability. youtube.comgoflow.at

Future work on this compound should focus on adapting its chemistry to these modern platforms:

Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of the core scaffold could improve safety, especially if hazardous reagents or exothermic reactions are involved. youtube.com This also enables easier scale-up without extensive re-optimization. youtube.com

Automated Library Generation: Using the dichlorinated scaffold as a starting point, automated platforms can be employed to rapidly generate a library of derivatives by reacting it with a diverse set of nucleophiles (amines, alcohols, thiols). nih.gov This would allow for efficient exploration of the chemical space around the core structure for applications in medicinal chemistry. nih.govnih.gov

Telescoped Reactions: Flow chemistry allows for "telescoping" multiple reaction steps into a single, continuous sequence without intermediate workup and purification. acs.org This could be used to build complex molecules from this compound in a highly efficient manner.

Proposed Research for Technology Integration

| Technology Platform | Specific Research Goal | Expected Outcome | Relevant Precedent |

|---|---|---|---|

| Flow Chemistry | Develop a continuous synthesis of this compound. | Safer, scalable, and more efficient production. | Continuous synthesis of pharmaceutical intermediates. goflow.atacs.org |

| Automated Synthesis | Generate a library of C-6 substituted derivatives via nucleophilic aromatic substitution. | Rapid access to diverse compounds for biological screening. | Automated parallel synthesis of multiple scaffolds. nih.gov |

| Solid-Phase Synthesis | Anchor the pyridinone scaffold to a solid support for combinatorial chemistry. | Streamlined synthesis and purification of compound libraries. | Solid-phase synthesis of 2(1H)-pyrazinone scaffolds. nih.gov |

Exploration of Supramolecular Chemistry and Crystal Engineering Involving Pyridin-2(1H)-one Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The pyridin-2(1H)-one scaffold is an excellent candidate for supramolecular chemistry due to its ability to form robust hydrogen-bonded dimers via its amide-like functionality. wikipedia.org Crystal engineering aims to design and control the formation of solid-state structures with desired properties.

Future research in this domain could investigate:

Hydrogen-Bonded Assemblies: Systematically studying the self-assembly of this compound to understand how the chloro and methyl substituents influence the formation of dimers, tapes, or more complex architectures.

Co-crystallization: Combining the title compound with other molecules (co-formers) to create novel co-crystals with tailored properties, such as modified solubility or stability. The chlorine atoms can act as halogen bond donors, providing an additional tool for directing crystal packing.

Coordination Polymers and Metal-Organic Frameworks (MOFs): While the pyridinone itself is a neutral ligand, its 2-hydroxypyridine tautomer can be deprotonated to act as an anionic ligand for metal ions. Exploring the coordination chemistry could lead to new polymers or frameworks with interesting catalytic, magnetic, or porous properties. The synthesis of pyridinophane-derived ligands for coordination chemistry serves as a strong precedent for this approach. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-dichloro-4-methylpyridin-2(1H)-one, and how are reaction conditions optimized?

- The compound can be synthesized via cyclization reactions or halogenation of preformed pyridinone scaffolds. For example, describes methods (e.g., Method C and D) involving condensation of trifluoromethyl-containing precursors with organyl reagents, yielding derivatives in 23–67% . Optimization often involves adjusting solvent systems (e.g., DMF for solubility), temperature (e.g., 50°C for intermediate purification), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination). Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Key techniques include:

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of protons near electron-withdrawing Cl groups) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of Cl or methyl groups) .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL ( ), particularly for confirming regioselectivity in halogenation .

Q. How can researchers address challenges in purifying this compound?

- Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic methods (silica gel with ethyl acetate/hexane gradients) are typical. highlights the use of aqueous HCl or NH₄OH to precipitate intermediates, followed by vacuum drying to isolate crystalline products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structurally similar analogs?

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, in , ¹⁹F NMR was employed to distinguish trifluoromethyl groups in polyfluoroalkyl derivatives . Computational tools (e.g., DFT calculations) can predict chemical shifts and assist in signal assignment. If ambiguity persists, single-crystal X-ray analysis (via SHELX refinement, as in ) provides definitive structural confirmation .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

- outlines protocols for acute toxicity testing (e.g., LD₅₀ determination in Sprague-Dawley rats) and analgesic activity assays (e.g., hot-plate tests in CD-1 mice) . Data analysis via software like GraphPad Prism ensures statistical rigor (e.g., ANOVA for dose-response curves). For mechanistic studies, enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies are recommended.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution to identify reactive sites. For example, the electron-deficient C-4 position (due to Cl and methyl groups) may favor nucleophilic attack. Molecular docking (e.g., AutoDock Vina) can further predict interactions with biological targets, guiding SAR studies .

Q. What strategies resolve low yields in large-scale synthesis of this compound?

- Scale-up challenges often arise from exothermic reactions or poor mixing. suggests flow chemistry as a solution, enabling precise temperature control and faster heat dissipation . Alternatively, catalytic methods (e.g., Pd-mediated cross-coupling) or microwave-assisted synthesis can improve efficiency. Reaction monitoring with in-line IR or PAT (Process Analytical Technology) ensures consistency.

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to account for batch-to-batch variability in compound synthesis?

- Implement Design of Experiments (DoE) to test variables (e.g., solvent purity, catalyst loading). Use multivariate analysis (e.g., PCA) to identify critical factors. emphasizes triangulation of data (e.g., combining HPLC purity checks with elemental analysis) to validate reproducibility .

Q. What statistical methods are appropriate for analyzing pharmacological data from in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.